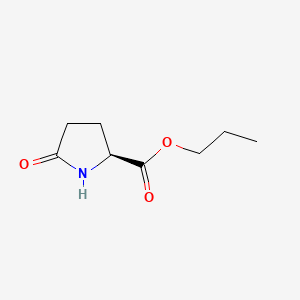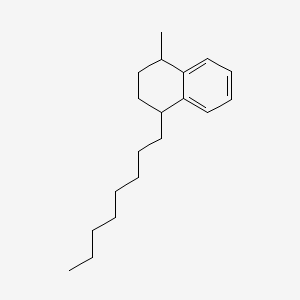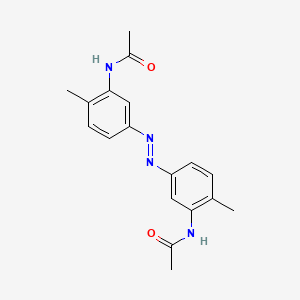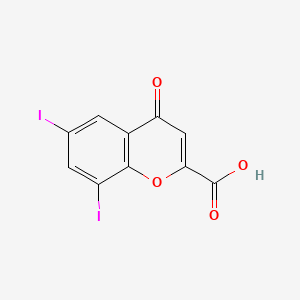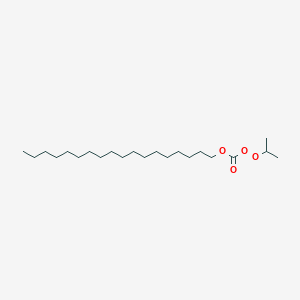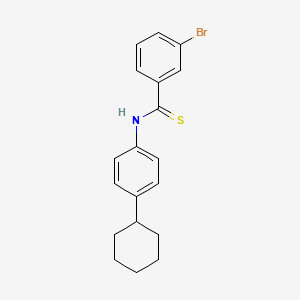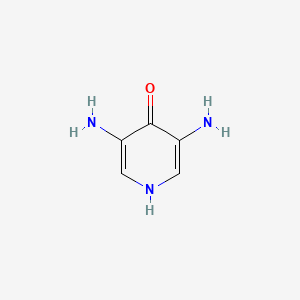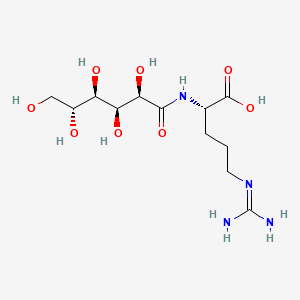
((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This compound is known for its unique structure, which includes two amino groups and a triazinyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol typically involves multi-step reactions. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is used as an intermediate in the synthesis of other complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of high-energy materials, such as solid propellants and explosives. It is also utilized in the synthesis of nitrogen-rich compounds for various applications .
Mécanisme D'action
The mechanism of action of ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as its use as an antitumor agent or in industrial processes .
Comparaison Avec Des Composés Similaires
2,4-Diamino-1,3,5-triazine: Another triazine derivative with similar structural features.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule combining triazine and coumarin structures.
1,3,5-Triazin-2(1H)-one, 4,6-diamino-:
Uniqueness: ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is unique due to its dual amino groups and triazinyl structure, which provide versatility in chemical reactions and applications. Its ability to form stable complexes and undergo various transformations makes it distinct from other similar compounds.
Propriétés
Numéro CAS |
31962-32-0 |
|---|---|
Formule moléculaire |
C5H10N6O2 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
[(4,6-diamino-1,3,5-triazin-2-yl)-(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C5H10N6O2/c6-3-8-4(7)10-5(9-3)11(1-12)2-13/h12-13H,1-2H2,(H4,6,7,8,9,10) |
Clé InChI |
LTHDXRBQYLHLTE-UHFFFAOYSA-N |
SMILES canonique |
C(N(CO)C1=NC(=NC(=N1)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



